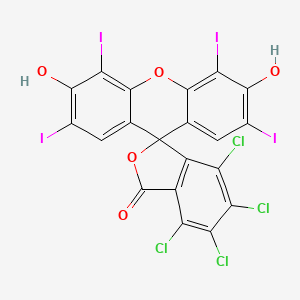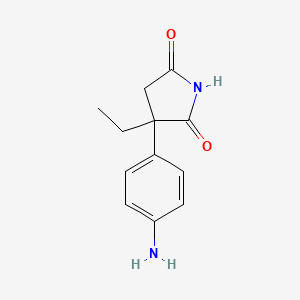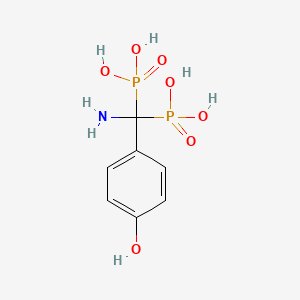
Lactone de rose bengale
Vue d'ensemble
Description
La lactone de rose bengale est un composé organique polyvalent appartenant à la classe des xanthènes. C'est un dérivé du rose bengale, largement connu pour son utilisation comme colorant dans les applications biologiques et médicales. La this compound se caractérise par sa structure complexe, qui comprend de multiples atomes d'halogène et des groupes hydroxyle. Ce composé est utilisé dans divers domaines de la recherche scientifique en raison de ses propriétés photochimiques uniques et de sa capacité à générer des espèces réactives de l'oxygène.
Applications De Recherche Scientifique
La lactone de rose bengale a une large gamme d'applications en recherche scientifique :
Médecine : La this compound est étudiée pour son potentiel en thérapie photodynamique (PDT) pour le traitement du cancer.
Industrie : Elle est utilisée dans la production de colorants et de pigments pour diverses applications industrielles.
Mécanisme d'action
Le mécanisme d'action de la this compound implique sa capacité à générer de l'oxygène singulet et d'autres espèces réactives de l'oxygène lors de l'activation par la lumière. Ces espèces réactives peuvent induire un stress oxydatif dans les cellules, conduisant à la mort cellulaire. En thérapie photodynamique, le composé cible les cellules cancéreuses et, lors de l'exposition à la lumière, produit des espèces réactives de l'oxygène qui provoquent des dommages cellulaires et l'apoptose .
Mécanisme D'action
Target of Action
Rose Bengal lactone, an analogue of fluorescein, primarily targets conjunctival and corneal cells . It is used as a diagnostic agent in suspected damage to these cells . It also has a direct cytotoxic effect on microorganisms and cancer cells . The compound’s potential antitumor actions via intralesional injections are being investigated .
Mode of Action
Rose Bengal lactone interacts with its targets by staining both the nuclei and cell walls of dead or degenerated epithelial cells of the cornea and conjunctiva . It also stains the mucus of the precorneal tear film . This staining property allows for the visualization of damaged cells, aiding in diagnosis and research .
Biochemical Pathways
It is known that rose bengal, an organic dye, operates through multiple pathways in visible light-mediated reactions . These pathways lead to distinctly different and valuable results, including bond creation, bond functionalization, particularly for C–H and C–heteroatom bonds, and cross couplings .
Result of Action
The primary result of Rose Bengal lactone’s action is the staining of damaged cells, which aids in the diagnosis of various ocular conditions . Additionally, it has been observed to have a cytotoxic effect on microorganisms and cancer cells . Cellular morphological changes such as detachment, separation, loss of motility and disruption, in addition to swelling, intracytoplasmic vacuole formation and lysis have been manifested with the treatment of rose bengal .
Action Environment
The action of Rose Bengal lactone can be influenced by environmental factors. For instance, in visible light-mediated reactions, this photoredox catalyst operates through multiple pathways . The compound’s efficacy and stability may also be affected by the environment in which it is used.
Analyse Biochimique
Biochemical Properties
Rose Bengal lactone plays a significant role in biochemical reactions, primarily due to its ability to generate singlet oxygen upon light activation. This property makes it a valuable photosensitizer in photodynamic therapy. Rose Bengal lactone interacts with various biomolecules, including proteins and enzymes. For instance, it has been shown to interact with hyaluronic acid, forming a conjugate that exhibits prolonged antibacterial action . Additionally, Rose Bengal lactone can interact with cellular components, leading to the generation of reactive oxygen species that can induce oxidative stress in cells.
Cellular Effects
Rose Bengal lactone exerts several effects on different cell types and cellular processes. It has been observed to induce cytotoxic effects in various cell cultures, including smooth-muscle cells, endothelial cells, and corneal epithelial cells . The compound causes cellular morphological changes such as detachment, loss of motility, and cell death. Furthermore, Rose Bengal lactone influences cell signaling pathways and gene expression, leading to alterations in cellular metabolism. For example, it has been shown to affect the photosynthetic apparatus in certain algae, suggesting its role in cellular acclimation to high-light conditions .
Molecular Mechanism
The molecular mechanism of Rose Bengal lactone involves its activation by light, leading to the production of singlet oxygen and other reactive oxygen species. These reactive species can interact with cellular components, causing oxidative damage and cell death. Rose Bengal lactone can also act as a photocatalyst, participating in redox reactions and generating hydroxide ions and radicals . This dual role as an oxidant and reductant allows it to modulate various biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Rose Bengal lactone can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Rose Bengal lactone conjugated with hyaluronic acid exhibits prolonged antibacterial activity, maintaining its efficacy for at least 80 days . This stability is essential for its application in photodynamic therapy and other medical treatments.
Dosage Effects in Animal Models
The effects of Rose Bengal lactone vary with different dosages in animal models. In ischemic stroke models, a bolus of Rose Bengal lactone is injected into the bloodstream, followed by laser light application to induce thrombosis . The dosage-dependent effects include the formation of thrombi and subsequent tissue damage. At higher doses, Rose Bengal lactone can exhibit toxic effects, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
Rose Bengal lactone is involved in various metabolic pathways, particularly those related to oxidative stress and redox reactions. The compound can act as a photoredox catalyst, participating in single electron transfer pathways and generating reactive oxygen species . These metabolic interactions can influence cellular metabolism and contribute to the compound’s therapeutic effects.
Transport and Distribution
Within cells and tissues, Rose Bengal lactone is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its chemical properties and interactions with cellular components. For instance, Rose Bengal lactone can be conjugated with hyaluronic acid, enhancing its stability and prolonging its antibacterial activity .
Subcellular Localization
Rose Bengal lactone’s subcellular localization is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall efficacy in therapeutic applications .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la lactone de rose bengale implique généralement l'iodation et la chloration de dérivés de la fluorescéine. Les conditions de réaction incluent souvent l'utilisation de réactifs d'iode et de chlore à des températures et des niveaux de pH contrôlés. Le processus peut également impliquer l'utilisation de catalyseurs pour faciliter les réactions d'halogénation.
Méthodes de production industrielle
La production industrielle de la this compound implique des réactions d'halogénation à grande échelle utilisant des réacteurs chimiques avancés. Le processus est optimisé pour garantir un rendement élevé et la pureté du produit final. Des techniques telles que la chromatographie liquide haute performance (HPLC) sont utilisées pour purifier et isoler la this compound des mélanges réactionnels .
Analyse Des Réactions Chimiques
Types de réactions
La lactone de rose bengale subit diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée pour former différents dérivés oxydés.
Réduction : Les réactions de réduction peuvent la convertir en formes réduites avec des propriétés photochimiques modifiées.
Substitution : Les atomes d'halogène du composé peuvent être substitués par d'autres groupes fonctionnels.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les réactions sont généralement effectuées à des températures et des conditions de pH contrôlées pour garantir la spécificité et le rendement.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés et réduits de la this compound, ainsi que des composés substitués avec différents groupes fonctionnels .
Comparaison Avec Des Composés Similaires
Composés similaires
Fluorescéine : Un composé parent de la lactone de rose bengale, utilisé comme colorant fluorescent.
Éosine Y : Un autre colorant xanthene avec des propriétés de coloration similaires.
Rhodamine B : Un colorant xanthene utilisé dans diverses applications de coloration et de fluorescence.
Unicité
La this compound est unique en raison de sa forte teneur en halogène, ce qui améliore ses propriétés photochimiques et sa capacité à générer des espèces réactives de l'oxygène. Cela la rend particulièrement efficace dans des applications comme la thérapie photodynamique et comme catalyseur photoredox .
Propriétés
Numéro CAS |
4159-77-7 |
|---|---|
Formule moléculaire |
C20H4Cl4I4O5 |
Poids moléculaire |
973.7 g/mol |
Nom IUPAC |
2,3,4,5-tetrachloro-6-(3-hydroxy-2,4,5,7-tetraiodo-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C20H4Cl4I4O5/c21-10-8(9(20(31)32)11(22)13(24)12(10)23)7-3-1-5(25)16(29)14(27)18(3)33-19-4(7)2-6(26)17(30)15(19)28/h1-2,29H,(H,31,32) |
Clé InChI |
VDNLFJGJEQUWRB-UHFFFAOYSA-N |
SMILES |
C1=C2C(=C(C(=C1I)O)I)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)I)O)I |
SMILES canonique |
C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)O)I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)O |
| 4159-77-7 | |
Pictogrammes |
Irritant |
Numéros CAS associés |
632-68-8 (di-potassium salt) 632-69-9 (di-hydrochloride salt) |
Synonymes |
Food Red 105 Rose Bengal B Rose Bengal B dipotassium salt, 131I-labeled cpd Rose Bengal B disodium salt Rose Bengal B disodium salt, 131I-labeled cpd Rose Bengal B, dipotassium salt |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Rose Bengal Lactone's mechanism of action often involves its role as a photosensitizer. Upon light activation, it can generate reactive oxygen species (ROS) like singlet oxygen. [] While its exact interactions can vary depending on the application, one study demonstrated its ability to inhibit kinesin, a motor protein. This inhibition occurs through binding to a specific pocket on the kinesin molecule, disrupting its interaction with microtubules and impacting intracellular transport processes. []
A: While the provided abstracts don't delve into the specific spectroscopic data, Rose Bengal Lactone (C20H2O5) has a molecular weight of 332.31 g/mol. It is a lactone form of the better-known Rose Bengal sodium salt. Structural differences, particularly the presence of the lactone ring, influence its solubility and potential applications. [, ]
A: One study highlighted the use of Rose Bengal Lactone as a photosensitizer in the photooxygenation of an enone compound. This reaction, driven by light and possibly singlet oxygen, leads to the formation of peroxy hemiketals, which are valuable intermediates in organic synthesis. [] This example illustrates its potential as a catalyst in photochemical reactions, although details regarding its selectivity and broader catalytic applications are not provided in the abstracts.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![7-[(1R,2R,3R,5S)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-methoxycyclopentyl]hept-5-enoic acid](/img/structure/B1218359.png)

![1,2-DIHEXADECANOYL-SN-GLYCERO-3-PHOSPHO-[N-DANSYL]ETHANOLAMINE](/img/structure/B1218362.png)

